2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
A study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives showed potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. Some compounds exhibited IC50 values less than 10 nM, indicating their potential as effective anticancer agents (Deady et al., 2003).
Synthesis and Chemical Properties
Vydzhak and Panchishyn (2010) reported on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. Their research provides insight into the chemical synthesis and properties of these compounds, which could be relevant for further applications in material science or pharmaceuticals (Vydzhak & Panchishyn, 2010).
Photoluminescent Properties
Lei et al. (2016) studied D-π-A 1,4-dihydropyridine derivatives, which feature a 4-(dimethylamino)styryl group. These compounds exhibited aggregation-induced emission characteristics and showed stimulus-responsive fluorescent properties in the solid state. This research indicates potential applications in materials science, particularly in the development of novel fluorescent materials for imaging or sensing purposes (Lei et al., 2016).
Potential Applications in Drug Synthesis
Ergun et al. (2014) reported the synthesis of thio- and furan-fused heterocycles, including derivatives related to the compound of interest. This research highlights the potential use of these compounds in the synthesis of novel drugs, offering a foundation for further exploration in medicinal chemistry (Ergun et al., 2014).
Hypoxic Activation of Anticancer Agents
Research by Nishida, Lee, and de Montellano (2010) explored the hypoxic activation of AQ4N, a prodrug with structural similarities to the compound . They discovered that certain cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1, could activate AQ4N efficiently under hypoxic conditions. This finding suggests potential applications in the targeted activation of anticancer prodrugs within tumor environments (Nishida, Lee, & de Montellano, 2010).
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-12-31-19-9-7-8-18(15-19)23-22-24(29)20-13-16(2)17(3)14-21(20)32-25(22)26(30)28(23)11-10-27(4)5/h7-9,13-15,23H,6,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEFNDKNSWFDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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